molecular formula C13H12N4O B7588565 N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide

N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B7588565
M. Wt: 240.26 g/mol
InChI Key: FEYUMZQMMKKCOR-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic uses. It was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes in the body. Specifically, N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide acts as a full agonist of both CB1 and CB2 receptors, which are the two primary types of cannabinoid receptors in the body. By activating these receptors, N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide can modulate various signaling pathways and produce a wide range of effects.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been found to have effects on appetite, mood, and cognition, although the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide for lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the main limitations of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further studies are needed to better understand the mechanisms underlying its effects on appetite, mood, and cognition. Finally, there is a need for more research on the safety and toxicity of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide, particularly with regard to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 1,3-diketone with hydrazine hydrate to form pyrazoline, followed by the reaction of the pyrazoline with a cyanomethylated aryl halide to form the desired compound. The final product is then purified using chromatography techniques. The synthesis of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide is a complex process, and it requires a high level of expertise and equipment.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic uses, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of pain and has also been found to be effective in reducing inflammation in various tissues. Additionally, N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-12(8-15-17-9)13(18)16-11-4-2-10(3-5-11)6-7-14/h2-5,8H,6H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUMZQMMKKCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide

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